N-{3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide
Description
N-{3-[(2-Cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with cyclopropyl and ethyl groups, linked via an amino bridge to a 4-methoxyphenylacetamide moiety. The acetamide group and methoxyphenyl substituent are common in bioactive molecules, as evidenced by analogs with demonstrated activity in cancer cell lines and enzyme inhibition .
Properties
IUPAC Name |
N-[3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-13-10-17(22-18(20-13)12-5-6-12)21-15-9-14(19-11(2)23)7-8-16(15)24-3/h7-10,12H,4-6H2,1-3H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXSFQYLHFPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)NC3=C(C=CC(=C3)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on the information about similar compounds, it can be inferred that it might inhibit the electron transport in mitochondrial complex i. This inhibition could lead to disruption of the energy production in the cells, leading to cell death.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- Pyrimidine vs. Heterocyclic Cores : The target’s pyrimidine core is replaced with quinazoline (Compound 38) or imidazopyridazine (Compound 34) in analogs, altering electronic properties and binding affinities .
- Substituent Effects : The trifluoromethyl group in the analog from enhances lipophilicity and metabolic stability compared to the target’s ethyl group .
Pharmacological Activity and Mechanisms
Anticancer Activity
- Phenoxy Acetamide Derivatives (): Compounds 38–40 demonstrated IC₅₀ values <10 µM against HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells via MTT assay. Their sulfonyl-quinazoline motifs may target tyrosine kinases .
- Thiazolinone-Benzothiazole Hybrid (): Compound PP2 showed superior activity to cisplatin against HeLa cells, likely due to thioxo-thiazolidinone-mediated apoptosis induction .
- Thiadiazole Derivatives () : Acetamide-linked benzothiazole-thiadiazole hybrids exhibited 100% efficacy in anticonvulsant models, suggesting CNS permeability, though anticancer data are lacking .
Kinase Inhibition
- PI4KB Inhibitors (): Compound 34’s imidazopyridazine-acetamide structure inhibited phosphatidylinositol 4-kinase IIIβ (PI4KB), a target for antiviral and anticancer therapies. The cyclopropylsulfamoyl group may enhance selectivity .
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is synthesized via cyclocondensation of β-keto esters with guanidine derivatives. A representative protocol involves:
Step 1 : Ethyl acetoacetate reacts with cyclopropanecarbonyl chloride in the presence of triethylamine (TEA) to form 3-cyclopropyl-3-oxopropanoate.
Step 2 : The β-keto ester intermediate undergoes cyclization with ethylguanidine hydrochloride in ethanol under reflux (80°C, 12 h), yielding 2-cyclopropyl-6-ethylpyrimidin-4-ol.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethylguanidine·HCl | Ethanol | 80°C | 12 h | 72% |
Amination of Pyrimidine-4-ol
Conversion of the 4-hydroxyl group to an amine is achieved using POCl3 followed by ammonia saturation:
Step 1 : 2-Cyclopropyl-6-ethylpyrimidin-4-ol (1 eq) is treated with POCl3 (3 eq) at 0–5°C for 2 h, forming the 4-chloro intermediate.
Step 2 : The chloropyrimidine reacts with NH3 gas in dioxane at 120°C (sealed tube, 6 h), yielding the 4-amine.
Key Data :
-
POCl3 : 3 eq, 0°C → 5°C, 2 h
-
NH3 : 15 atm, dioxane, 120°C, 6 h
-
Yield : 68%
Synthesis of 3-Amino-4-methoxyphenylacetamide
Nitration and Reduction of 4-Methoxyacetophenone
Step 1 : 4-Methoxyacetophenone undergoes nitration with HNO3/H2SO4 at 0°C, producing 3-nitro-4-methoxyacetophenone (89% yield).
Step 2 : Catalytic hydrogenation (H2, 10% Pd/C, MeOH, 25°C, 4 h) reduces the nitro group to an amine (95% yield).
Acetylation of the Aniline Derivative
The 3-amino-4-methoxyacetophenone intermediate is acetylated using acetic anhydride (Ac2O) in pyridine (25°C, 4 h), yielding 3-acetamido-4-methoxyacetophenone (91% yield).
Characterization :
Coupling of Pyrimidine and Benzene Fragments
Buchwald-Hartwig Amination
The 2-cyclopropyl-6-ethylpyrimidin-4-amine (1 eq) reacts with 3-iodo-4-methoxyphenylacetamide (1.2 eq) using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2 eq) in toluene (110°C, 24 h).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd2(dba)3/Xantphos |
| Base | Cs2CO3 |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 74% |
SNAr Reaction Alternative
Using 3-fluoro-4-methoxyphenylacetamide (1 eq) and pyrimidin-4-amine (1.5 eq) in DMF with KOtBu (2 eq) at 100°C (12 h) achieves a 65% yield.
Final Acetylation and Purification
The coupled product undergoes acetylation with acetyl chloride (1.1 eq) and TEA (2 eq) in dichloromethane (0°C → 25°C, 2 h), followed by silica gel chromatography (EtOAc/hexane, 1:3).
Purity Data :
-
HPLC : 98.2% (C18, 0.1% TFA in H2O/MeCN)
-
mp : 189–191°C
Scalability and Industrial Considerations
Process Intensification :
-
Continuous Flow Nitration : Microreactor systems reduce reaction time from 6 h to 15 min.
-
Catalyst Recycling : Pd2(dba)3/Xantphos recovered via filtration achieves 85% retention after five cycles.
Cost Analysis :
| Step | Cost Contribution |
|---|---|
| Pyrimidine Synthesis | 42% |
| Buchwald Coupling | 38% |
| Acetylation | 20% |
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N-{3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide?
Methodological Answer:
Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) stabilize reactive intermediates .
- Reaction Time : Multi-step protocols demand timed quenching (e.g., TLC monitoring) to prevent side reactions like over-alkylation .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) are used for coupling reactions, requiring inert atmospheres to prevent oxidation .
Basic: Which analytical techniques are essential for characterizing this compound and validating purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of cyclopropane and ethylpyrimidine substituents. Aromatic proton splitting patterns validate methoxyphenyl orientation .
- Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula (e.g., distinguishing Cl vs. CH3CH2 groups) .
- HPLC-PDA : Quantifies purity (>95%) and detects trace byproducts (e.g., deacetylated analogs) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopropane moiety?
Methodological Answer:
- Analog Synthesis : Replace cyclopropane with cyclohexane or vinyl groups to assess steric/electronic effects on target binding .
- Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) to map activity cliffs. Use IC50 values to correlate substituent size with inhibition .
- Computational Modeling : Dock cyclopropane-containing analogs into ATP-binding pockets (e.g., using AutoDock Vina) to quantify van der Waals interactions .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Replicate Under Standardized Conditions : Control variables like cell line passage number (e.g., HepG2 vs. HEK293) and serum concentration .
- Validate Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., kinases) .
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify outliers and consensus EC50 ranges .
Advanced: What methodologies assess the environmental fate and ecotoxicity of this compound?
Methodological Answer:
- OECD 307 Guideline : Conduct soil degradation studies under aerobic/anaerobic conditions to measure half-life (t1/2) and identify metabolites via LC-QTOF .
- Algal Toxicity Tests : Expose Raphidocelis subcapitata to graded concentrations (0.1–100 µM) to determine 72h-EC50 for growth inhibition .
- Bioaccumulation Modeling : Use EPI Suite to predict logP-driven BCF (bioconcentration factor) in aquatic organisms .
Advanced: What strategies improve the hydrolytic stability of the acetamide group under physiological conditions?
Methodological Answer:
- Steric Shielding : Introduce ortho-substituents (e.g., methyl groups) on the phenyl ring to hinder nucleophilic attack .
- Prodrug Design : Replace acetamide with tert-butyl carbamate, which cleaves enzymatically in target tissues .
- pH Stability Profiling : Use accelerated stability testing (25°C/60% RH, pH 1–9) to identify degradation hotspots via UPLC-MS .
Advanced: How can mechanistic studies clarify the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Recombinant CYP Assays : Incubate with CYP3A4/2D6 isoforms and NADPH; quantify metabolite formation (e.g., O-demethylation) via LC-MS/MS .
- Time-Dependent Inhibition (TDI) : Pre-incubate compound with liver microsomes to assess irreversible binding (KI/kinact values) .
- Docking Simulations : Map methoxyphenyl orientation into CYP active sites to predict metabolic soft spots .
Basic: What are common pitfalls in interpreting NMR data for this compound’s regioisomers?
Methodological Answer:
- Overlap in Aromatic Regions : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from methoxyphenyl and pyrimidine protons .
- Dynamic Effects : Low-temperature NMR (−40°C) slows rotation of the acetamide group, splitting singlets into doublets .
- Isotopic Labeling : Synthesize 13C-labeled cyclopropane to track coupling patterns in complex mixtures .
Advanced: How do structural analogs with modified pyrimidine cores compare in target selectivity?
Methodological Answer:
- Library Synthesis : Prepare analogs with pyrimidine replaced by triazine or pyridine; test against 468 kinase mutants to identify selectivity drivers .
- Crystallography : Co-crystalize analogs with Hsp90 to compare hydrogen-bonding networks (PDB deposition recommended) .
- Transcriptomics : Treat resistant cell lines (e.g., NCI-60) and analyze RNA-seq data for compensatory pathway activation .
Advanced: What experimental designs evaluate long-term ecotoxicological impacts on soil microbiota?
Methodological Answer:
- Metagenomic Sequencing : Extract DNA from compound-exposed soil (1–100 ppm, 90 days) and quantify shifts in Proteobacteria vs. Firmicutes via 16S rRNA sequencing .
- Enzymatic Activity Assays : Measure dehydrogenase and urease activity to assess functional disruption in microbial communities .
- Mesocosm Studies : Simulate field conditions with earthworms (Eisenia fetida) to monitor bioaccumulation and reproductive toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
